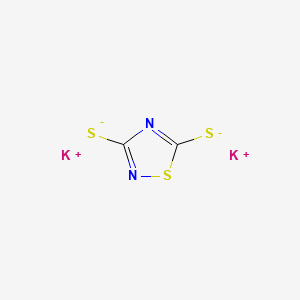
1,2,4-Thiadiazolidine-3,5-dithione, dipotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Thiadiazolidine-3,5-dithione, dipotassium salt is a chemical compound with the molecular formula C2K2N2S3 It is known for its unique structure and properties, making it valuable in various scientific and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Thiadiazolidine-3,5-dithione, dipotassium salt typically involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified by recrystallization to remove any impurities .
化学反应分析
Types of Reactions
1,2,4-Thiadiazolidine-3,5-dithione, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkylated or acylated derivatives
科学研究应用
1,2,4-Thiadiazolidine-3,5-dithione, dipotassium salt has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other thiadiazole derivatives.
Medicine: It is being investigated for its potential use in drug development, particularly as an antioxidant and anti-inflammatory agent.
Industry: The compound is used in the treatment of metal-polluted water and as a corrosion inhibitor
作用机制
The mechanism of action of 1,2,4-Thiadiazolidine-3,5-dithione, dipotassium salt involves its ability to form coordination complexes with metals. This property makes it effective in binding and removing heavy metals from solutions. The compound can also interact with biological molecules, potentially inhibiting enzymes and modulating protein functions .
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole-2,5-dithiol: Similar in structure but differs in its reactivity and applications.
1,3,4-Thiadiazolidine-2-thione: Another thiadiazole derivative with different chemical properties and uses
Uniqueness
1,2,4-Thiadiazolidine-3,5-dithione, dipotassium salt is unique due to its dipotassium salt form, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and reactivity, such as in environmental remediation and industrial processes .
属性
CAS 编号 |
53338-04-8 |
|---|---|
分子式 |
C2K2N2S3 |
分子量 |
226.4 g/mol |
IUPAC 名称 |
dipotassium;1,2,4-thiadiazole-3,5-dithiolate |
InChI |
InChI=1S/C2H2N2S3.2K/c5-1-3-2(6)7-4-1;;/h(H2,3,4,5,6);;/q;2*+1/p-2 |
InChI 键 |
GEEMVLDLSKFEJR-UHFFFAOYSA-L |
规范 SMILES |
C1(=NSC(=N1)[S-])[S-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



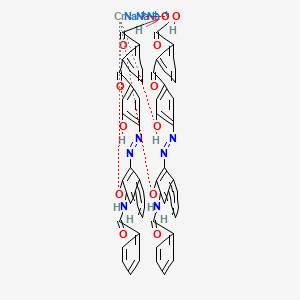
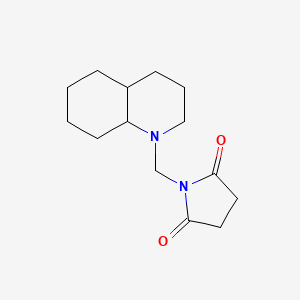

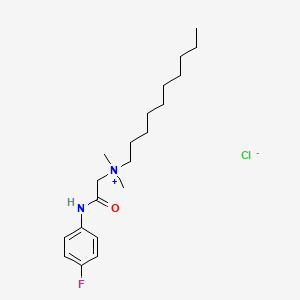
![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
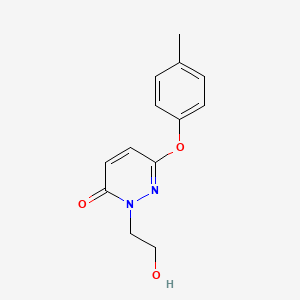
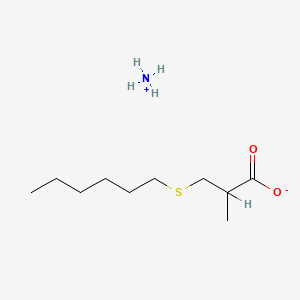
![(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride](/img/structure/B12699595.png)
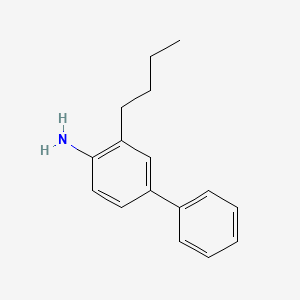
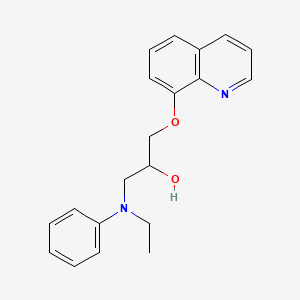

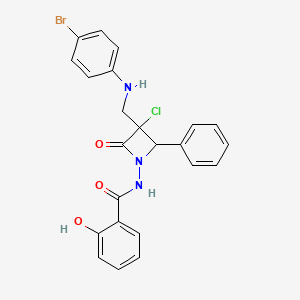
![2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B12699620.png)
